molecular formula C20H20N4O B6463043 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one CAS No. 2549056-17-7

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one

Cat. No. B6463043
CAS RN: 2549056-17-7
M. Wt: 332.4 g/mol
InChI Key: ILYYQGIGZFFMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one” is a unique chemical with the empirical formula C15H14N4 . It has been used by early discovery researchers as part of a collection of unique chemicals . It has also been evaluated as a potential green organic corrosion inhibitor .


Synthesis Analysis

The synthesis of this compound involves the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The structures of the synthesized compounds were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which can act as a hydrogen bond acceptor and donor simultaneously . The average mass of the compound is 235.284 Da, and its monoisotopic mass is 235.110947 Da .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has also been studied for its potential to reduce the effects of corrosion on reinforcing steel in concrete .


Physical And Chemical Properties Analysis

The compound exhibits several characteristic peaks in its IR spectrum, including peaks at 3134 cm-1 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), and 1685 (C=O str) . Its 1H NMR spectrum in CDCl3 at 400 MHz shows signals at δ 5.26 (s, 2H, NCH2), 5.65 (s, 2H, OCH2), and 7.09–7.17 (m, 4H, 3′′-H, 4′′-H, 5′′-H, 6′′-H) .

Scientific Research Applications

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one has been studied for its potential use in the synthesis of other organic compounds. This compound has been used as a catalyst in the synthesis of pyrrolidine derivatives, and it has also been used in the synthesis of 1,2,3-triazole derivatives. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the release of pro-inflammatory cytokines. This compound has also been studied for its potential to act as an antioxidant, as it has been shown to scavenge free radicals.

Advantages and Limitations for Lab Experiments

The use of 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one in laboratory experiments has several advantages. This compound is highly soluble in water, making it easy to work with in the lab. Additionally, this compound is relatively stable, making it suitable for long-term storage. Furthermore, this compound is relatively inexpensive, making it an economical choice for laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. This compound has a limited solubility in organic solvents, making it difficult to work with in certain types of experiments. Additionally, this compound is not very stable in the presence of light and heat, making it unsuitable for certain types of experiments.

Future Directions

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one has potential applications in the fields of organic synthesis, drug design, and drug delivery. Further research is needed to explore the potential of this compound as an anti-inflammatory agent, as well as its potential to act as an antioxidant. Additionally, further research is needed to explore the potential of this compound as a catalyst in organic synthesis. Finally, further research is needed to explore the potential of this compound for use in drug delivery systems.

Synthesis Methods

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one can be synthesized using a variety of methods. One method involves the condensation of 4-phenyl-1H-1,2,3-triazole with benzyl bromide in the presence of sodium hydroxide. This reaction yields this compound as the major product. Other methods of synthesis include the condensation of 4-phenyl-1H-1,2,3-triazole with benzaldehyde in the presence of a base, the condensation of 4-phenyl-1H-1,2,3-triazole with 4-methylpyrrolidine in the presence of a base, and the condensation of 4-phenyl-1H-1,2,3-triazole with 4-methylpyrrolidine in the presence of a base.

properties

IUPAC Name

1-benzyl-4-[(4-phenyltriazol-1-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20-11-17(13-23(20)12-16-7-3-1-4-8-16)14-24-15-19(21-22-24)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYYQGIGZFFMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.